![molecular formula C18H17F4N3S B2751112 4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 690246-73-2](/img/structure/B2751112.png)

4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

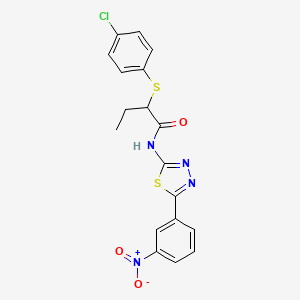

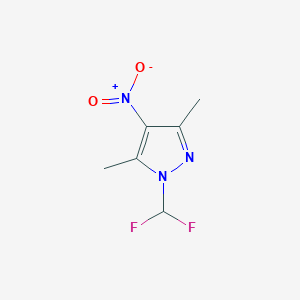

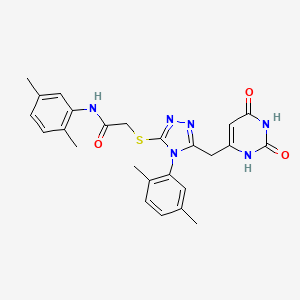

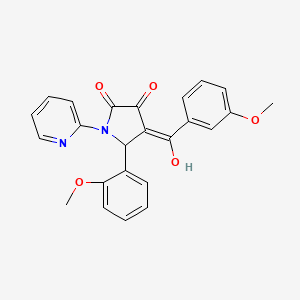

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl rings, and the addition of the fluorine and trifluoromethyl groups . The exact synthesis process would depend on the starting materials and the specific reactions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, phenyl rings, and carbothioamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the fluorine and trifluoromethyl groups could make the compound more reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and trifluoromethyl groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Activities

Research has demonstrated that derivatives of piperazine carbothioamides exhibit significant biological activities. Specifically, compounds similar to 4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide have been synthesized and evaluated for their antimicrobial and antiviral properties. For instance, a study highlighted the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat. These compounds showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating their potential application in combating infectious diseases (Reddy et al., 2013).

Synthesis and Evaluation of Heterocyclic Compounds

Another aspect of scientific research involving this compound focuses on the synthesis of heterocyclic compounds with potential pharmacological benefits. Studies have explored the preparation and evaluation of new bi- and triheterocyclic azoles for their antimicrobial activities. These efforts aim to develop novel therapeutic agents by exploring the structural modifications of piperazine derivatives (Demirci et al., 2013).

Catalysis in Pharmaceutical Synthesis

Research into the applications of piperazine derivatives extends into the realm of catalysis, particularly in the synthesis of pharmaceuticals. For example, the rhodium-catalyzed hydroformylation of specific allyl or propargyl alcohols has been identified as a key step in synthesizing neuroleptic agents such as Fluspirilen and Penfluridol. This highlights the role of piperazine derivatives in facilitating the synthesis of compounds with significant therapeutic value (Botteghi et al., 2001).

Antimicrobial and Hypoglycemic Activities

Further studies have investigated the synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including those related to piperazine structures, for their antimicrobial and hypoglycemic activities. Such research underscores the versatility of piperazine derivatives in developing new treatments for bacterial infections and diabetes (Al-Abdullah et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3S/c19-13-5-7-14(8-6-13)24-9-11-25(12-10-24)17(26)23-16-4-2-1-3-15(16)18(20,21)22/h1-8H,9-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHPNBYITMHWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2751031.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2751034.png)

![5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2751037.png)

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)